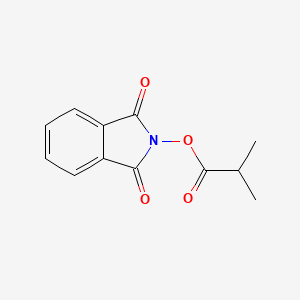

1,3-Dioxoisoindolin-2-yl isobutyrate

Description

Structure

3D Structure

Properties

IUPAC Name |

(1,3-dioxoisoindol-2-yl) 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7(2)12(16)17-13-10(14)8-5-3-4-6-9(8)11(13)15/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRVSKAAIXMYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)ON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Insights into the Reactivity of 1,3 Dioxoisoindolin 2 Yl Isobutyrate

Radical-Mediated Pathways in N-Acyloxyphthalimide Chemistry

N-acyloxyphthalimides, including 1,3-dioxoisoindolin-2-yl isobutyrate, are renowned for their ability to generate radicals upon activation. nih.gov This reactivity has been harnessed in numerous synthetic applications, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. The generation of these radical intermediates is typically initiated by a single electron transfer event, leading to the fragmentation of the molecule.

Single Electron Transfer (SET) Processes and Subsequent Fragmentation Events

The core of the radical reactivity of N-acyloxyphthalimides lies in their susceptibility to undergo reductive fragmentation through a single electron transfer (SET) process. nih.gov This can be triggered under thermal, photochemical, or electrochemical conditions. nih.gov Upon accepting an electron, the N-acyloxyphthalimide molecule forms a radical anion intermediate.

This radical anion is generally unstable and undergoes rapid fragmentation. Two primary fragmentation pathways have been identified, and the preferred pathway is often dictated by the nature of the substituent on the carboxyl group. acs.orgresearchgate.net

Decarboxylative Fragmentation: When the R group is an alkyl substituent, such as the isopropyl group in this compound, the fragmentation typically proceeds via decarboxylation. This process releases a molecule of carbon dioxide (CO₂), an alkyl radical (R•), and the phthalimide (B116566) anion. acs.orgresearchgate.net This pathway is a cornerstone of many synthetic methods that utilize N-acyloxyphthalimides as sources of alkyl radicals. digitellinc.com

N–O Bond Cleavage: Alternatively, if the R group is strongly electron-withdrawing, fragmentation can occur through the direct cleavage of the N–O bond. This pathway generates a phthalimidyl radical (PhthN•) and a carboxylate anion (RCO₂⁻). acs.orgresearchgate.net

The generation of these radical species opens up a plethora of synthetic possibilities, as they can participate in various subsequent reactions, including addition to unsaturated systems and hydrogen atom abstraction. uni-regensburg.de

Role of Radical Scavengers in Mechanistic Elucidation Studies

The involvement of radical intermediates in the reactions of this compound and related N-acyloxyphthalimides is often confirmed through mechanistic studies employing radical scavengers. These are molecules that can efficiently trap radical species, thereby inhibiting or completely shutting down a radical-mediated reaction. The observation of such an effect provides strong evidence for a radical pathway.

A commonly used radical scavenger is (2,2,6,6-tetramethyl-1-piperidinyloxyl), abbreviated as TEMPO. nih.govpolimi.it In a reaction suspected to proceed through a radical mechanism, the introduction of a stoichiometric amount of TEMPO would lead to the trapping of the generated radicals. If the primary reaction pathway is indeed radical-based, a significant decrease in the yield of the desired product will be observed, and a new product formed from the combination of the radical intermediate and TEMPO may be detected.

Butylated hydroxytoluene (BHT) is another common radical scavenger used for mechanistic elucidation. researchgate.net The suppression of a reaction's efficiency in the presence of these scavengers is a classical experiment to support the involvement of radical intermediates.

| Radical Scavenger | Effect on Radical Reaction | Implication for Mechanism |

| TEMPO | Reaction inhibited or quenched | Supports the presence of radical intermediates researchgate.netnih.gov |

| BHT | Reaction inhibited or quenched | Supports the presence of radical intermediates researchgate.net |

Catalytic Activation and Mechanistic Exploration

Beyond radical initiation through light or heat, the reactivity of this compound can be unlocked and controlled using transition metal catalysts. Palladium and nickel complexes have proven particularly effective in mediating cross-coupling reactions involving these N-acyloxyphthalimide derivatives.

Palladium-Catalyzed Mechanistic Pathways for C-C and C-N Bond Formation

Palladium catalysis is a powerful tool for the formation of C-C and C-N bonds in organic synthesis. nih.govresearchgate.netmit.edu In the context of N-acyloxyphthalimides, palladium catalysts can enable decarboxylative cross-coupling reactions. For instance, a visible-light-mediated Heck-type reaction of N-hydroxyphthalimide esters with styrenes has been reported to proceed with a palladium catalyst. researchgate.net

The proposed mechanism suggests that a photoexcited palladium(0) species, generated upon irradiation, can activate the N-acyloxyphthalimide via a single electron transfer (SET). researchgate.net This leads to the formation of an alkyl radical through decarboxylation. The catalytic cycle for a generic palladium-catalyzed C-C bond formation can be summarized as follows:

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to an aryl or vinyl halide. youtube.comyoutube.com

Radical Generation: Concurrently, the N-acyloxyphthalimide is reduced (potentially by a photoexcited Pd(0) species) and fragments to generate an alkyl radical. researchgate.net

Radical Capture: The generated alkyl radical is captured by the Pd(II) intermediate.

Reductive Elimination: The resulting Pd(IV) or a related intermediate undergoes reductive elimination to form the new C-C bond and regenerate the active Pd(0) or Pd(II) catalyst. youtube.com

For C-N bond formation, the mechanism typically involves the oxidative addition of an aryl halide to Pd(0), followed by coordination of an amine and subsequent reductive elimination to form the C-N bond. acs.orgnih.gov While direct C-N coupling using this compound as the nitrogen source is less common, the underlying principles of palladium catalysis remain central. acs.org

Nickel-Catalyzed Mechanistic Investigations in Cross-Coupling

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. nih.gov The mechanistic pathways in nickel-catalyzed reactions often involve radical species, making them well-suited for transformations involving N-acyloxyphthalimides.

In a typical nickel-catalyzed cross-coupling reaction, a low-valent nickel species, often Ni(0) or Ni(I), is the active catalyst. The catalytic cycle is thought to proceed through the following key steps:

Single Electron Transfer (SET): The nickel catalyst can engage in a single electron transfer with the N-acyloxyphthalimide, leading to its fragmentation and the generation of an alkyl radical.

Oxidative Addition: The nickel catalyst can also undergo oxidative addition with a coupling partner, such as an aryl halide.

Radical Recombination/Reductive Elimination: The generated alkyl radical can then combine with the organonickel intermediate, followed by reductive elimination to afford the cross-coupled product and regenerate the active nickel catalyst.

The ability of nickel to readily access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) allows for diverse and complex mechanistic manifolds, often involving radical-chain or radical-rebound pathways. researchgate.net

Computational Chemistry Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deep insights into the reaction mechanisms of complex organic transformations. mdpi.com For the reactions of this compound, computational studies can provide valuable information that is often difficult to obtain through experimental means alone.

DFT calculations can be employed to:

Determine Reaction Energetics: The energy barriers for different proposed mechanistic steps can be calculated, allowing for the identification of the most likely reaction pathway. For example, the energy barrier for a hydrogen atom transfer (HAT) process between a phthalimide radical and a substrate was calculated to be very low, supporting the feasibility of this step. nih.gov

Characterize Intermediates and Transition States: The geometries and electronic structures of transient species, such as radical intermediates and transition states, can be modeled. This provides a detailed picture of the bond-forming and bond-breaking processes. escholarship.org

Elucidate the Role of Catalysts: Computational studies can shed light on how a catalyst interacts with the substrates and facilitates the reaction. This includes understanding the coordination of the substrate to the metal center and the electronic effects that lead to lower activation energies. nih.gov

Predict Reactivity and Selectivity: By comparing the energy profiles of different possible reaction channels, computational chemistry can help to predict the regioselectivity and stereoselectivity of a reaction, guiding the design of more efficient and selective synthetic methods.

For instance, DFT calculations have been used to investigate the HAT process between an N-α C(sp³)–H bond and a phthalimide radical, revealing a low energy barrier and thus supporting a proposed radical chain cycle. nih.gov

| Computational Method | Application in Mechanistic Studies of Phthalimides | Reference |

| Density Functional Theory (DFT) | Calculation of energy barriers for HAT processes | nih.gov |

| Møller-Plesset perturbation (MP2) | Investigation of cyclization-dehydration mechanisms | mdpi.com |

| DFT | Characterization of N-oxyphthalimide radical species | escholarship.org |

| DFT | Elucidation of electrochemical generation and decomposition of Phthalimide-N-oxyl | nih.gov |

Density Functional Theory (DFT) Applications in Reaction Pathway Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In the context of chemical reactivity, DFT is extensively employed to map out the potential energy surface of a reaction, identifying stable intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, which are critical in determining the feasibility and rate of a given reaction step.

Researchers have applied DFT to understand the reactivity of N-acyloxyphthalimides in various chemical transformations. These studies often focus on the initial bond-cleavage events that generate reactive radical species. For instance, in reactions initiated by single-electron transfer, DFT calculations can model the addition of an electron to the N-acyloxyphthalimide molecule and the subsequent fragmentation of the N-O bond to produce a phthalimidyl radical and a carboxylate radical, which can then decarboxylate to form an alkyl radical.

A key aspect of these computational studies is the choice of the functional and basis set, which are parameters within the DFT calculation that affect the accuracy of the results. The selection of an appropriate level of theory is crucial for obtaining reliable energetic and geometric information.

Detailed research findings from DFT studies on related N-acyloxyphthalimide systems have provided valuable insights into their reaction mechanisms. For example, in a study on the hydrogen atom transfer (HAT) process involving an N-hydroxyphthalimide (NHPI) imidate ester, which is structurally related to this compound, DFT calculations were used to determine the energy barrier for the reaction.

| Reaction Step | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) from N-α position of an NHPI imidate ester | DFT | 22.0 | nih.gov |

This data point illustrates the kind of quantitative information that can be obtained from DFT studies. An energy barrier of 22.0 kcal/mol is significant and indicates that this particular step requires a substantial energy input to proceed, which can be provided, for example, by photo- or thermal activation. nih.gov Such calculations are instrumental in comparing different possible reaction pathways and identifying the most likely mechanism. By mapping the entire reaction coordinate, from reactants to products through various transition states and intermediates, a comprehensive picture of the reaction's progress can be constructed. This level of detail is often inaccessible through experimental means alone, highlighting the synergistic role of computational and experimental chemistry in modern research.

Advanced Research Applications and Potentials of 1,3 Dioxoisoindolin 2 Yl Isobutyrate and Its Derivatives

Strategic Utility in Complex Organic Molecule Synthesis

The unique chemical properties of the phthalimide (B116566) group make it a valuable precursor and structural motif in the synthesis of intricate molecular architectures.

Phthalimides, such as 1,3-dioxoisoindolin-2-yl isobutyrate, serve as foundational materials for creating a wide array of multifunctional molecules and complex heterocyclic systems. rsc.orgnih.gov The isoindole-1,3-dione structure is a prevalent feature in pharmaceuticals, natural products, polymers, and dyes. rsc.orgnih.gov The reactivity of the phthalimide core allows for its incorporation into larger, more complex structures through various synthetic transformations. rsc.org

For instance, the phthalimide group can be a key component in the synthesis of new heterocyclic compounds. Through multi-step reactions, the phthalimide moiety can be transformed and fused with other ring systems to generate novel molecular frameworks. An example includes the preparation of isoindoline-1,3-dione based heterocycles that merge pyrazole, thiazole, and triazole motifs into a single molecular architecture. researchgate.net This strategy is employed to create compounds with potentially enhanced biological or material properties.

The synthesis of N-substituted phthalimides from starting materials like 1-indanones and various amines highlights the adaptability of the phthalimide structure in building complex molecules. nih.gov These reactions, which can involve C-C bond cleavage and C-N bond formation, demonstrate the role of the phthalimide group as a versatile connector and structural element. nih.gov

While direct synthesis of alkoxyamines from this compound is not extensively documented, the broader class of N-substituted phthalimides serves as a crucial precursor for various amine-containing compounds. The Gabriel synthesis, a classic method for preparing primary amines, utilizes the phthalimide anion as a key reagent. This fundamental reaction underscores the role of the phthalimide group as a protected form of an amine, which can be unveiled at a later stage of a synthetic sequence.

This principle can be extended to the synthesis of more complex amine derivatives. For example, derivatives of phthalimide can be elaborated and then deprotected to reveal a primary amine, which can then be converted into an alkoxyamine through subsequent reactions. This indirect route highlights the strategic importance of the phthalimide group in synthetic planning for molecules like alkoxyamines.

The phthalimide scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives are frequently used as intermediates in the development of new therapeutic agents. nih.gov A number of approved drugs, including thalidomide (B1683933), pomalidomide (B1683931), and apremilast, contain the isoindoline-1,3-dione core, showcasing its significance in drug design. mdpi.com

The synthesis of potential drug candidates often involves the use of phthalimide-containing intermediates. For example, the synthesis of apremilast, a drug used to treat psoriasis, involves the condensation of an amine with an acetylated phthalic anhydride (B1165640) derivative. mdpi.com Similarly, various research programs targeting diseases such as cancer, inflammation, and viral infections have utilized phthalimide derivatives as key intermediates. nih.govnih.gov The ability to functionalize the phthalimide ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. rsc.org

| Phthalimide Derivative Class | Therapeutic Area | Role of Phthalimide Moiety |

|---|---|---|

| N-Aryl Phthalimides | Anti-inflammatory | Core scaffold for structure-activity relationship studies |

| Phthalimide-amino acid conjugates | Antimicrobial | Provides a rigid backbone for presenting pharmacophoric groups. tpcj.org |

| Thalidomide Analogs | Oncology | Essential for binding to the cereblon E3 ubiquitin ligase complex. mdpi.com |

| Phthalimide-based protease inhibitors | Antiviral (e.g., SARS-CoV-2) | Acts as a key structural element for inhibiting viral proteases. nih.gov |

Innovations in Materials Science through Phthalimide Derivatives

The robustness and electronic properties of the phthalimide structure make it a valuable component in the design of advanced materials.

Phthalimide derivatives have emerged as promising candidates for functional electrolyte additives in lithium-ion batteries (LIBs). chemmethod.comcivilica.com The performance and lifespan of LIBs are often limited by the stability of the electrolyte and the interfaces between the electrolyte and the electrodes. nih.gov Additives are introduced to the electrolyte to form a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode, which helps to prevent electrolyte decomposition and improve battery performance. nih.govresearchgate.net

Computational studies using density functional theory (DFT) have shown that phthalimide derivatives can be effective SEI-forming additives. chemmethod.comcivilica.com These studies suggest that certain phthalimide derivatives have higher anodic stability and reduction potentials compared to commonly used additives like vinylene carbonate (VC). chemmethod.comcivilica.com This could make them suitable alternatives for high-voltage LIB applications. chemmethod.comcivilica.com The electronic properties of the phthalimide ring system can be tuned by adding different substituents, allowing for the optimization of their performance as electrolyte additives.

| Phthalimide Derivative | Potential Advantage | Reference |

|---|---|---|

| 3-Nitrophthalimide | Higher anodic stability and reduction potential compared to VC | chemmethod.com, civilica.com |

| N-Chlorophthalimide | Higher anodic stability and reduction potential compared to VC | chemmethod.com, civilica.com |

| 3,4,5,6-Tetrachlorophthalimide | Higher anodic stability and reduction potential compared to VC | chemmethod.com, civilica.com |

| Phthalimide | Higher anodic stability and reduction potential compared to VC | chemmethod.com, civilica.com |

The phthalimide group can be incorporated into polymers to create advanced materials with tailored properties. vinca.rs Polymers containing the phthalimide moiety often exhibit excellent thermal resistance, good solubility, and desirable optical and mechanical properties. vinca.rs These characteristics make them suitable for applications such as semiconductors in solar cells and ion-exchanging polymer stabilizers. vinca.rs

In the field of biotechnology, phthalimide derivatives are utilized in bioconjugation techniques, most notably in the PEGylation of biomolecules. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to proteins, peptides, or other biological molecules, is a widely used strategy to improve the therapeutic profile of drugs by increasing their solubility, stability, and circulation half-life.

Phthalimide-PEG derivatives, such as Phthalimide-PEG-OH, are valuable reagents in this process. biochempeg.com The phthalimide group can serve as a protected amine, which can be deprotected to reveal a reactive handle for conjugation to a biomolecule. Alternatively, the phthalimide moiety itself can be part of a linker that connects the PEG chain to the target molecule. These reagents are used in medical research, drug-release systems, and nanotechnology. biochempeg.com

Development of ADC Linkers

The 1,3-dioxoisoindolin-2-yl group is a key component in the development of bifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs). In this context, the phthalimide moiety, often derived from thalidomide, acts as a crucial E3 ligase ligand. nih.gov It specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase, which then tags a targeted protein for degradation by the proteasome. jst.go.jp

Linkers incorporating this structure, such as (1,3-dioxoisoindolin-2-yl)-PEG3-amine, feature the thalidomide analog, a hydrophilic polyethylene glycol (PEG) spacer to improve solubility, and a reactive amine group for conjugation. nih.govnih.gov While central to PROTACs, this technology shares fundamental principles with Antibody-Drug Conjugates (ADCs), where a linker connects a monoclonal antibody to a payload. nih.gov The linker's stability in circulation and the mechanism of payload release are critical for the ADC's success. nih.govrsc.org ADC linkers are broadly categorized as cleavable or non-cleavable. nih.gov Cleavable linkers are designed to release the drug under specific conditions within the tumor cell, using mechanisms sensitive to proteases, pH changes, or glutathione (B108866) concentrations. rsc.org The sophisticated design of PROTAC linkers, which must correctly orient two different binding molecules, informs the ongoing development of next-generation ADC linkers, where the 1,3-dioxoisoindolin-2-yl moiety could serve not just as part of the payload but as a modulating component of the linker system itself.

Exploratory Research in Biological and Pharmacological Contexts (In Vitro Studies)

Derivatives of 1,3-dioxoisoindoline have been extensively studied in vitro to explore their pharmacological potential across a range of biological targets.

Carbonic Anhydrase (CA) Inhibition

The 1,3-dioxoisoindolin-2-yl (phthalimide) scaffold has been incorporated into potent inhibitors of human carbonic anhydrase (hCA) isozymes. A series of phthalimide-capped benzenesulfonamides demonstrated significant inhibitory activity against hCA I and hCA II. tandfonline.comnih.govnih.gov One standout compound displayed potent inhibition against hCA I (Ki = 28.5 nM) and hCA II (Ki = 2.2 nM), making it 10 and 6 times more potent, respectively, than the standard inhibitor acetazolamide. tandfonline.comnih.govnih.gov This compound also showed a 14-fold selectivity for the hCA II isoform over hCA I. tandfonline.comnih.gov

In another study, novel hybrids of hydantoin (B18101) and phthalimide were synthesized and tested against a panel of hCA isozymes (I, II, VI, VII, and IX). tandfonline.com While inactive against hCA I and generally ineffective against hCA II, these hybrids showed moderate inhibitory effects on hCA VI, VII, and IX, with inhibition constants (Ki) in the submicromolar to micromolar range. tandfonline.com The secreted isoform hCA VI was inhibited with Ki values ranging from 0.405 to 64.33 μM. tandfonline.com

| Compound Type | Enzyme Target | Inhibition Constant (Ki) | Reference Compound | Reference Ki |

|---|---|---|---|---|

| Phthalimide-capped benzenesulfonamide (B165840) (1) | hCA I | 28.5 nM | Acetazolamide | 250 nM |

| Phthalimide-capped benzenesulfonamide (1) | hCA II | 2.2 nM | Acetazolamide | 12 nM |

| Phthalimide-hydantoin hybrids | hCA VI | 0.405 - 64.33 µM | Acetazolamide | - |

Cyclooxygenase (COX-1/COX-2) Inhibition

The phthalimide structure has been a foundation for designing selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory and analgesic applications. nih.govbiomedgrid.com In a structure-based design study, a group of 30 cyclic imide derivatives were evaluated. nih.gov Several compounds exhibited potent COX-2 inhibitory activity and high selectivity. nih.gov Compound 6a from this series was identified as a highly potent (IC₅₀ = 0.18 µM) and extremely selective (Selectivity Index > 668) COX-2 inhibitor, comparable to the clinical drug celecoxib. nih.gov Molecular docking studies revealed that the methoxy (B1213986) moieties of this compound inserted deep into the secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues like His(90) and Arg(513). nih.gov Another study also highlighted that phthalimides showed high structural reactivity with COX-2, similar to celecoxib. biomedgrid.com

| Compound ID | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| 6a | 0.18 | >668 |

| 6b | 0.24 | - |

| 7a | 0.28 | - |

| 7b | 0.36 | - |

| Celecoxib (Reference) | - | >384 |

Derivatives of 1,3-dioxoisoindoline are widely investigated for their potential as anticancer agents. A series of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs were synthesized and tested against 56 human cancer cell lines. nih.gov One derivative, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c ), showed significant growth inhibition against various cancer cell lines, including renal (CAKI-1, ACHN), melanoma (UACC-62, LOX IMVI), and breast (MCF7) cancer cells. nih.gov Molecular docking studies suggested these compounds interact with the epidermal growth factor receptor (EGFR), with compound 7c showing moderate inhibition (IC₅₀ of 42.91 ± 0.80 nM) compared to the standard drug erlotinib. nih.gov

Other N-substituted isoindoline-1,3-dione derivatives have also demonstrated notable cytotoxicity. google.com Specifically, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione was highly effective against the Raji (Burkitt's lymphoma) and K562 (chronic myelogenous leukemia) blood cancer cell lines, with CC₅₀ values of 0.26 µg/mL and 3.81 µg/mL, respectively. google.com Further analysis confirmed this compound induced both apoptosis and necrosis in Raji cells. google.com

| Compound | Cell Line | Cancer Type | Activity Metric | Value |

|---|---|---|---|---|

| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) | EKVX | Non-Small Cell Lung | PGI | 75.46% |

| CAKI-1 | Renal | PGI | 78.52% | |

| UACC-62 | Melanoma | PGI | 80.81% | |

| MCF7 | Breast | PGI | 83.48% | |

| LOX IMVI | Melanoma | PGI | 84.52% | |

| ACHN | Renal | PGI | 89.61% | |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | Burkitt's Lymphoma | CC₅₀ | 0.26 µg/mL |

| K562 | Chronic Myelogenous Leukemia | CC₅₀ | 3.81 µg/mL |

Antimicrobial Properties

The phthalimide core is a recognized pharmacophore in the design of novel antimicrobial agents. nih.gov Phthalimide aryl esters have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as yeast. mdpi.com One such ester showed a Minimum Inhibitory Concentration (MIC) of 128 µg/mL against Staphylococcus aureus, Pseudomonas aeruginosa, Candida tropicalis, and Candida albicans. mdpi.com Studies on its mechanism against C. albicans suggested an interaction with the ergosterol (B1671047) pathway. mdpi.com

Other research has shown that phthalimide Schiff base derivatives possess variable but sometimes potent activity. f1000research.com Certain derivatives displayed high activity against P. aeruginosa and Streptococcus pyogenes. f1000research.com Additionally, phthalimide analogs incorporating an indole (B1671886) moiety have shown a broad spectrum of activity against various bacteria and fungi. researchgate.net The hydrophobic nature of the phthalimide structure is believed to enhance its ability to cross biological membranes, contributing to its antimicrobial effects. nih.gov

| Compound Type | Microorganism | MIC (µg/mL) |

|---|---|---|

| Phthalimide aryl ester (3b) | S. aureus | 128 |

| P. aeruginosa | 128 | |

| C. tropicalis | 128 | |

| C. albicans | 128 | |

| Phthalimide derived from benzylamine (B48309) (A₁B) | E. coli | 16 |

Antioxidant Properties

Certain derivatives of 1,3-dioxoisoindoline have been evaluated for their ability to scavenge free radicals. In a study of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, compounds with methoxy substitutions on the N-phenyl ring showed significant antioxidant activity. nih.gov Specifically, 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7f ) and 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7d ) demonstrated IC₅₀ values of 15.99 ± 0.10 µM and 16.05 ± 0.15 µM, respectively, in antioxidant assays. nih.gov This suggests that the phthalimide scaffold can be modified to produce compounds capable of mitigating oxidative stress, which is implicated in numerous diseases. nih.gov

| Compound ID | Chemical Name | Antioxidant IC₅₀ (µM) |

|---|---|---|

| 7f | 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | 15.99 ± 0.10 |

| 7d | 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | 16.05 ± 0.15 |

PARP-1 Inhibition

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA damage repair and a validated target in oncology. biomedgrid.commdpi.com The 1,3-dioxoisoindolin-2-yl moiety has been incorporated into novel PARP-1 inhibitors. In one study, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline was used as a scaffold to design new derivatives, including some bearing the N-(1,3-dioxoisoindolin-2-yl) group. mdpi.com These compounds demonstrated PARP-1 inhibition in the nanomolar range, with the most promising derivatives showing IC₅₀ values of 2.31 and 3.05 nM, which were more potent than the standard drug Olaparib (IC₅₀ of 4.40 nM) in the same assay. mdpi.com The isoindolinone carboxamide chemical class is another valuable series of PARP-1 inhibitors in preclinical development. biomedgrid.com

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are another important class of epigenetic-modifying enzymes targeted in cancer therapy. nih.govgoogle.comgoogle.com The phthalimide group has been successfully used as a linker or cap structure in the design of HDAC inhibitors. nih.govresearchgate.net Structure-activity relationship studies of several hydroxamic acid derivatives bearing a substituted phthalimide group found that the nature of the substituent on the phthalimide nitrogen is important for HDAC-inhibitory activity. nih.govresearchgate.net Patents describe novel hydroxamic acid derivatives of general formula (I) containing a phthalimide structure that show good affinity for HDAC enzymes and are effective inhibitors. google.comgoogle.com These findings establish the phthalimide scaffold as a key component for developing agents that can modulate gene expression by inhibiting histone deacetylation. nih.gov

Photochemical Reactivity and Applications in Photocatalysis

The phthalimide core is a versatile chromophore with well-documented photochemical reactivity. rsc.orgrsc.org Its derivatives can undergo a rich array of photoreactions, including hydrogen abstractions, cycloadditions, and, notably, photoinduced electron transfer (PET). rsc.orgresearchgate.net In PET processes, the phthalimide excited state acts as an oxidant, capable of reacting with various electron donors. rsc.org

This reactivity has been harnessed for numerous applications in organic synthesis. For instance, upon irradiation, N-adamantylphthalimides bearing carboxylic acid groups undergo efficient decarboxylation via PET from the carboxylate to the phthalimide chromophore. rsc.orgrsc.org The efficiency and pathway of these reactions are influenced by factors such as the substituents on the phthalimide ring and the pH of the solution. rsc.orgrsc.org

More recently, the phthalimide motif has been explored in the realm of photocatalysis. An important development is the use of N-(acetoxy)phthalimides as visible-light pro-photosensitizers. rsc.org In one study, an efficient visible-light photoredox decarboxylative coupling of N-(acetoxy)phthalimides with aryl thiols was achieved at room temperature without the need for an external photocatalyst. rsc.org Similarly, visible light has been used to mediate the N-arylation of phthalimides with arenes in a metal- and photocatalyst-free synthesis. rsc.org These findings highlight the potential of 1,3-dioxoisoindolin-2-yl derivatives to act as intrinsic photosensitizers, absorbing light and initiating chemical transformations, which is a highly desirable feature for developing greener and more sustainable chemical processes. rsc.orgresearchgate.net

Asymmetric Radical Alkylation under Visible Light Photocatalytic Conditions

The generation of alkyl radicals from N-(acyloxy)phthalimides, such as this compound, under visible light photocatalytic conditions has emerged as a powerful strategy in organic synthesis. A significant advancement in this area is the development of asymmetric transformations, which allow for the creation of chiral molecules with a high degree of stereocontrol. While research into the direct asymmetric radical alkylation using this compound is an evolving field, foundational studies on related N-hydroxyphthalimide (NHPI) esters have established a strong precedent for these applications.

One of the pioneering studies in this domain demonstrated the asymmetric radical alkylation of N-sulfinimines under visible light irradiation. researchgate.net This work provides a clear blueprint for how radicals generated from NHPI esters can be engaged in stereoselective C-C bond-forming reactions. The reaction employs a photocatalyst to initiate the decarboxylation of the NHPI ester, generating a nucleophilic alkyl radical. This radical then adds to an electrophile containing a chiral auxiliary, in this case, a N-sulfinyl group, which directs the approach of the radical to one face of the molecule, thus controlling the stereochemical outcome. researchgate.net

The general mechanism for this transformation begins with the excitation of a photocatalyst, such as Ru(bpy)₃Cl₂, by visible light. The excited photocatalyst then reduces the N-(acyloxy)phthalimide, leading to its fragmentation into an alkyl radical, carbon dioxide, and a phthalimide anion. acs.org This highly reactive alkyl radical can then be trapped by a suitable chiral electrophile.

In the context of the asymmetric alkylation of N-sulfinimines, the reaction conditions are typically mild, involving an organic solvent, a photocatalyst, and irradiation with visible light at room temperature. researchgate.net The choice of solvent can be critical to the reaction's efficiency, with solvents like 1,2-dichloroethane (B1671644) (DCE) often providing good results. researchgate.net

The scope of the reaction has been shown to be quite broad with respect to the NHPI ester, allowing for the generation of primary, secondary, and tertiary radicals. researchgate.net The diastereoselectivity of the addition is often excellent, a testament to the effective steric shielding provided by the chiral N-sulfinyl group. researchgate.net

The following tables present a selection of results from the visible light-promoted asymmetric radical alkylation of N-sulfinimines with various N-hydroxyphthalimide esters, illustrating the yields and diastereoselectivity achieved.

Table 1: Asymmetric Radical Alkylation of N-Sulfinimines with Various NHPI Esters researchgate.net

| Entry | N-Sulfinimine | NHPI Ester | Product | Yield (%) | d.r. |

| 1 | N-(benzylidene)-2-methylpropane-2-sulfinamide | 1,3-Dioxoisoindolin-2-yl 2,2-dimethylpropanoate | (R)-N-((R)-1,2,2-trimethyl-1-phenylpropyl)-2-methylpropane-2-sulfinamide | 75 | >95:5 |

| 2 | N-(4-methoxybenzylidene)-2-methylpropane-2-sulfinamide | 1,3-Dioxoisoindolin-2-yl 2,2-dimethylpropanoate | (R)-N-((R)-1-(4-methoxyphenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide | 80 | >95:5 |

| 3 | N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide | 1,3-Dioxoisoindolin-2-yl 2,2-dimethylpropanoate | (R)-N-((R)-1-(4-chlorophenyl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide | 72 | >95:5 |

| 4 | N-(furan-2-ylmethylene)-2-methylpropane-2-sulfinamide | 1,3-Dioxoisoindolin-2-yl 2,2-dimethylpropanoate | (R)-N-((R)-1-(furan-2-yl)-2,2-dimethylpropyl)-2-methylpropane-2-sulfinamide | 65 | >95:5 |

| 5 | N-(benzylidene)-2-methylpropane-2-sulfinamide | 1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate | (R)-N-((R)-cyclopentyl(phenyl)methyl)-2-methylpropane-2-sulfinamide | 78 | >95:5 |

| 6 | N-(benzylidene)-2-methylpropane-2-sulfinamide | 1,3-Dioxoisoindolin-2-yl acetate | (R)-N-((R)-1-phenylethyl)-2-methylpropane-2-sulfinamide | 55 | >95:5 |

Reaction Conditions: N-sulfinimine (0.1 mmol), NHPI ester (0.2 mmol), Ru(bpy)₃Cl₂ (2 mol%), in DCE (1 mL) under visible light irradiation for 24h. d.r. = diastereomeric ratio

These findings underscore the potential of using this compound and its derivatives in asymmetric radical alkylations under photocatalytic conditions. The development of dual catalytic systems, combining a photocatalyst for radical generation with a separate chiral catalyst to control enantioselectivity, represents a promising future direction for this research. Such systems could expand the scope of prochiral electrophiles beyond those requiring a covalently attached chiral auxiliary, opening up new avenues for the efficient and stereoselective synthesis of complex organic molecules.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise atomic arrangement within a molecule. For 1,3-Dioxoisoindolin-2-yl isobutyrate, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the isobutyrate moiety. The aromatic region would likely show a multiplet corresponding to the four protons on the benzene (B151609) ring of the isoindoline (B1297411) structure. The isobutyrate group would be characterized by a septet for the single methine proton and a doublet for the six equivalent methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₄) | 7.8 - 8.0 | Multiplet | 4H |

| Methine (CH) | 2.8 - 3.0 | Septet | 1H |

| Methyl (CH₃)₂ | 1.3 - 1.5 | Doublet | 6H |

¹³C NMR Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Key signals would include those for the carbonyl carbons of the phthalimide and isobutyrate groups, the aromatic carbons, and the aliphatic carbons of the isobutyrate chain. The chemical shifts provide insight into the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O, imide) | ~167 |

| Carbonyl (C=O, ester) | ~175 |

| Aromatic (quaternary) | ~132 |

| Aromatic (CH) | ~124, ~135 |

| Methine (CH) | ~34 |

| Methyl (CH₃) | ~19 |

Mass Spectrometry (MS) Techniques in Compound Identification and Reaction Monitoring

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound, as well as for monitoring the progress of its synthesis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of this compound (C₁₂H₁₁NO₄) with high precision. This technique would confirm the elemental composition and provide a molecular weight of approximately 233.0688 g/mol . The fragmentation pattern observed in the MS/MS spectrum would further corroborate the proposed structure by showing characteristic losses of the isobutyrate group or parts of the phthalimide ring.

Paper Spray Ionization Mass Spectrometry (PS-MS) for Accelerated Reaction Monitoring

Paper spray ionization is an ambient ionization technique that allows for rapid and direct analysis of samples with minimal preparation. achemblock.combldpharm.com This method could be theoretically applied to monitor the synthesis of this compound in real-time. By directly sampling the reaction mixture onto a paper substrate and applying a high voltage, one could quickly detect the formation of the product and any intermediates, thus optimizing reaction conditions such as time and temperature. nih.govcopernicus.org This approach offers a significant advantage over traditional chromatographic methods by providing near-instantaneous feedback. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Should this compound be synthesized as a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. Analysis of related structures, such as (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid, reveals that the phthalimide group is nearly planar. nih.gov It is expected that the crystal packing of the title compound would be influenced by intermolecular interactions, such as C-H···O hydrogen bonds.

Future Directions and Emerging Research Avenues for 1,3 Dioxoisoindolin 2 Yl Isobutyrate

Development of Sustainable and Green Synthetic Protocols

The future synthesis of 1,3-dioxoisoindolin-2-yl isobutyrate and related N-substituted phthalimides is increasingly focused on green chemistry principles to minimize environmental impact. Traditional methods often rely on harsh conditions or toxic reagents. researchgate.net Emerging research avenues prioritize the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions.

Key areas of development include:

Water as a Green Solvent: The use of water as a reaction medium is a significant goal for green synthesis. Nano-Cu₂O catalysts have been successfully employed for assembling phthalimides in water, suggesting a viable green route for related compounds. rsc.org

Solventless Conditions: Thermal reactions catalyzed by imidazole (B134444) in the absence of a solvent have proven effective for synthesizing N-substituted phthalimides, offering a highly atom-economical approach. researchgate.net

Reusable Catalysts: The development of recyclable catalysts is crucial for sustainable synthesis. Phthalimide-N-sulfonic acid has been demonstrated as a reusable organocatalyst that can be recovered and reused multiple times without a significant loss of activity. researchgate.net Similarly, polymer-supported palladium catalysts offer the advantage of easy recovery and reuse. rsc.org

Energy Efficiency: Microwave irradiation in conjunction with catalysts like TaCl₅-silica gel provides a solvent-free and energy-efficient method for preparing imides from anhydrides. organic-chemistry.org

These strategies represent a shift towards more sustainable manufacturing processes, reducing waste and reliance on volatile organic solvents.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of this compound as a redox-active ester is largely defined by the catalytic system used to activate it. nih.govresearchgate.net Future research will focus on discovering and optimizing novel catalysts to control its reactivity and enhance selectivity in various chemical transformations. The generation of radicals from N-hydroxyphthalimide (NHPI) esters can be achieved under photochemical, thermal, or electrochemical conditions. nih.gov

Promising catalytic frontiers include:

Photoredox Catalysis: Visible-light photocatalysis has emerged as a powerful tool for generating radicals from NHPI esters under mild, room-temperature conditions. nih.gov This approach avoids high temperatures and the use of stoichiometric chemical oxidants. nih.govacs.org Ruthenium and iridium-based photosensitizers are commonly used, but the search for cheaper, earth-abundant metal or organic photocatalysts is a key research direction. acs.orgrsc.orgacs.org

Organocatalysis: Metal-free catalytic systems are highly desirable. Organocatalysts, such as N-heterocyclic carbenes (NHCs) and pyridine-boryl radicals, have been shown to enable decarboxylative coupling reactions of NHPI esters, offering an alternative to transition metal-based systems. nih.govrsc.org

Transition Metal Catalysis: The use of transition metals like nickel, copper, and palladium continues to evolve. Nickel-catalyzed cross-electrophile coupling allows for the reaction of NHPI esters with aryl iodides without the need for light or a photocatalyst. acs.orgnih.gov Copper-catalyzed systems, often facilitated by specific ligands like N,N-dimethylglycine, can enable reactions under mild conditions. acs.org

The table below summarizes various catalytic systems being explored for reactions involving N-acyloxyphthalimides.

| Catalyst Type | Specific Catalyst/System | Reaction Type | Advantage | Reference(s) |

| Photocatalyst | Iridium (e.g., Ir(ppy)₃) | C-H Amination | Mild, room-temperature conditions | nih.govacs.org |

| Photocatalyst | Ruthenium (e.g., Ru(bpy)₃²⁺) | Reductive Coupling | Visible-light activation | acs.org |

| Transition Metal | Nickel/Bipyridine Complex | Decarboxylative Cross-Coupling | Photocatalyst-free | acs.orgnih.gov |

| Transition Metal | Copper/Ligand | Biaryl Ether Formation, Amination | Mild conditions, inexpensive | acs.org |

| Transition Metal | Palladium/NHC | Carbonylative Cyclization | Heterogeneous, reusable | rsc.org |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Decarboxylative Coupling | Metal-free | nih.gov |

| Organocatalyst | Pyridine-Boryl Radical | Decarboxylative Alkylation | Metal-free, broad scope | rsc.org |

Advanced Computational Modeling for Predictive Understanding of Compound Behavior

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of complex molecules like this compound. nih.gov Future research will increasingly rely on advanced computational models to accelerate the discovery and optimization of reactions involving this compound.

Key applications of computational modeling include:

Mechanism Elucidation: DFT calculations can map out entire reaction pathways, identifying transition states and intermediates. nih.gov This has been used to understand boryl-radical mediated decarboxylation and to clarify synergistic catalytic processes. rsc.orgnih.gov

Predicting Reactivity: Theoretical studies can calculate thermochemical properties such as Bond Dissociation Energies (BDEs). researchgate.net For instance, the N-O bond BDE is a critical parameter that determines the ease of radical formation from N-hydroxyphthalimide derivatives. nih.gov Computational screening of BDEs for various substituted analogs can guide the design of new reagents with tailored reactivity. researchgate.net

Rational Catalyst Design: By modeling the interaction between the substrate, catalyst, and other reagents, researchers can predict which catalysts will be most effective. This approach was used to study the catalytic performance of substituted NHPI derivatives in oxidation reactions. researchgate.net

This predictive power allows for a more rational, hypothesis-driven approach to experimental design, saving time and resources.

Expansion into Underexplored Materials Science and Biotechnological Applications

While N-acyloxyphthalimides are well-established as radical precursors in organic synthesis, their potential in materials science and biotechnology remains largely untapped. Future research is expected to explore the incorporation of the this compound motif and its derivatives into functional materials and biological systems.

Materials Science: Phthalimide (B116566) derivatives are known components of polymers and dyes. rsc.org The ability to generate radicals from this compound could be harnessed for polymer synthesis or modification. For example, related cyclic carbonate monomers are used to create polymers that can be crosslinked to form urethanes. researchgate.net The phthalimide moiety could be incorporated into polymer backbones to create materials with specific thermal or optical properties.

Biotechnological Applications: The structural features of phthalimides are found in biologically active molecules. rsc.org Emerging applications include:

Bioconjugation and Imaging: Phthalimide derivatives have been used as precursors for attaching chelating agents to nucleosides for the purpose of radiolabeling. nih.gov This allows for the development of probes for tumor imaging, where the accumulation of the radiolabeled nucleoside is related to cell proliferation. nih.gov

PROTACs: The 1,3-dioxoisoindolin-2-yl group is a key component in certain PROTAC (Proteolysis-Targeting Chimera) linkers, which are used to induce the degradation of specific proteins within cells. broadpharm.com

Signaling Molecule Analogs: While structurally distinct, N-acyl homoserine lactones are important bacterial signaling molecules. nih.gov The N-acyl functionality of this compound could inspire the design of novel probes or modulators of bacterial communication.

Integration of High-Throughput Screening with Mechanistic Studies for Drug Discovery Lead Generation

The versatility of this compound as a synthetic building block makes it an attractive starting point for generating libraries of diverse molecules for drug discovery. The integration of modern high-throughput screening (HTS) with detailed mechanistic enzymology is a powerful paradigm for identifying and optimizing new therapeutic leads. nih.gov

The future workflow for drug discovery involving this compound could involve:

Library Synthesis: Employing the diverse catalytic methods described previously (photoredox, organocatalysis, etc.), large libraries of compounds can be synthesized from this compound and its analogs. nih.govacs.org

High-Throughput Screening (HTS): These libraries can be rapidly screened against a wide array of biological targets, such as enzymes or receptors, to identify "hits." For example, urea (B33335) analogs of 1,3-dioxoisoindolin-2-yl have been screened against dozens of cancer cell lines to identify compounds with significant growth inhibition properties. nih.gov

Mechanistic Follow-up: Hits from HTS would be subjected to detailed mechanistic studies to understand their mode of action. nih.gov This includes kinetic analysis to determine the type of inhibition and molecular docking studies to predict binding interactions with the target protein, as has been done for analogs targeting the Epidermal Growth Factor Receptor (EGFR). nih.gov

This integrated approach, combining rapid screening with in-depth mechanistic understanding, provides a robust pathway for translating the chemical potential of this compound into novel drug candidates.

Q & A

Q. What are the established synthetic routes for 1,3-Dioxoisoindolin-2-yl isobutyrate, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogs like 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea derivatives are prepared by stirring equimolar mixtures of carbamates and aminoisoindoline-1,3-dione in dichloromethane (DCM) for 6–8 hours at room temperature, followed by recrystallization . Optimization can employ factorial design to minimize experiments while evaluating variables like solvent polarity, temperature, and stoichiometry. Statistical methods such as response surface methodology (RSM) are recommended to identify critical parameters and interactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

X-ray crystallography is essential for confirming molecular geometry, as seen in isoindoline-1,3-dione derivatives where dihedral angles between fused rings are measured to assess planarity . Complement with NMR (¹H/¹³C) to verify proton environments and substituent positions. IR spectroscopy can identify carbonyl stretching vibrations (~1700 cm⁻¹) characteristic of the dioxoisoindolinyl moiety. For purity analysis, HPLC with UV detection is advised .

Q. How can researchers validate the proposed reaction mechanism for synthesizing this compound?

Use isotopic labeling (e.g., deuterated solvents) or intermediate trapping to isolate reactive species. Computational tools like density functional theory (DFT) can model transition states and energy barriers, while kinetic studies (e.g., rate determination under varying conditions) provide empirical validation. Cross-reference experimental data with quantum chemical calculations to resolve ambiguities .

Advanced Research Questions

Q. What computational strategies integrate with experimental workflows to accelerate reaction discovery for dioxoisoindolinyl derivatives?

ICReDD’s methodology combines quantum chemical calculations (e.g., reaction path searches) with machine learning to prioritize viable synthetic routes. For example, transition-state modeling can predict regioselectivity in nucleophilic attacks, while molecular dynamics simulations assess solvent effects. Implement feedback loops where experimental results refine computational parameters .

Q. How should researchers address contradictions in catalytic activity data across studies?

Systematic meta-analysis of variables (e.g., catalyst loading, solvent, temperature) is critical. Use multivariate regression to identify confounding factors. Reproduce experiments under standardized conditions and employ sensitivity analysis to isolate discrepancies. Contradictions may arise from undetected side reactions or impurities—characterize byproducts via LC-MS .

Q. What advanced statistical designs are suitable for optimizing multi-step syntheses involving this compound?

Fractional factorial designs reduce experimental burden by screening key variables in early stages. For later optimization, central composite design (CCD) or Box-Behnken matrices enable precise modeling of nonlinear relationships. Incorporate ANOVA to assess factor significance and interactions. For multi-objective optimization (e.g., maximizing yield while minimizing cost), use desirability functions .

Q. How can this compound be leveraged in drug discovery pipelines, and what preclinical assays are recommended?

Its phthalimide core is bioactive, making it a candidate for anticancer or antioxidant agents. Prioritize in vitro assays like MTT for cytotoxicity and DPPH radical scavenging for antioxidant activity. Follow with in silico ADMET profiling (e.g., molecular docking to target proteins like PARP or EGFR) to predict pharmacokinetics. For analogs, structure-activity relationship (SAR) studies should systematically vary substituents on the aryl urea moiety .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.